![molecular formula C17H14N4O2S B6176848 N-({imidazo[1,2-a]pyridin-2-yl}methyl)-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxamide CAS No. 1089522-56-4](/img/no-structure.png)
N-({imidazo[1,2-a]pyridin-2-yl}methyl)-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxamide
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Overview
Description
“N-({imidazo[1,2-a]pyridin-2-yl}methyl)-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxamide” is a compound that belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines have attracted significant interest in the medicinal chemistry community due to their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . They have also been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A common procedure for the synthesis of these compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature .Chemical Reactions Analysis
The chemical reactions involving imidazo[1,2-a]pyridines are diverse. For instance, a copper (I)-catalyzed aerobic oxidative coupling of ketoxime acetates with simple pyridines for the synthesis of imidazo [1,2- a ]pyridines has been reported . Another method involves the combination of flavin and iodine to catalyze an aerobic oxidative C-N bond-forming process for the facile synthesis of imidazo [1,2- a ]pyridines .properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'N-({imidazo[1,2-a]pyridin-2-yl}methyl)-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxamide' involves the condensation of 2-aminobenzothiazine with imidazo[1,2-a]pyridine-2-carbaldehyde followed by the addition of a carboxylic acid derivative to form the final product.", "Starting Materials": [ "2-aminobenzothiazine", "imidazo[1,2-a]pyridine-2-carbaldehyde", "carboxylic acid derivative" ], "Reaction": [ "Step 1: Condensation of 2-aminobenzothiazine with imidazo[1,2-a]pyridine-2-carbaldehyde in the presence of a suitable catalyst to form the corresponding imine intermediate.", "Step 2: Reduction of the imine intermediate using a reducing agent such as sodium borohydride to form the corresponding amine intermediate.", "Step 3: Addition of a carboxylic acid derivative such as an acid chloride or anhydride to the amine intermediate in the presence of a suitable base to form the final product, 'N-({imidazo[1,2-a]pyridin-2-yl}methyl)-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxamide'." ] } | |
CAS RN |
1089522-56-4 |
Product Name |
N-({imidazo[1,2-a]pyridin-2-yl}methyl)-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxamide |
Molecular Formula |
C17H14N4O2S |
Molecular Weight |
338.4 |
Purity |
95 |
Origin of Product |
United States |
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